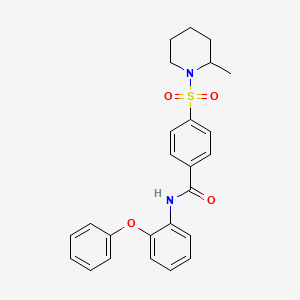

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide

CAS No.: 683763-47-5

Cat. No.: VC7175164

Molecular Formula: C25H26N2O4S

Molecular Weight: 450.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 683763-47-5 |

|---|---|

| Molecular Formula | C25H26N2O4S |

| Molecular Weight | 450.55 |

| IUPAC Name | 4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-phenoxyphenyl)benzamide |

| Standard InChI | InChI=1S/C25H26N2O4S/c1-19-9-7-8-18-27(19)32(29,30)22-16-14-20(15-17-22)25(28)26-23-12-5-6-13-24(23)31-21-10-3-2-4-11-21/h2-6,10-17,19H,7-9,18H2,1H3,(H,26,28) |

| Standard InChI Key | FXLARSTXVCVCOX-UHFFFAOYSA-N |

| SMILES | CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |

Introduction

4-((2-Methylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry. It features a benzamide core substituted with sulfonamide and phenoxyphenyl groups, as well as a methylpiperidine moiety. This structure suggests its utility in drug discovery, particularly in targeting biological pathways involving sulfonyl and amide functional groups.

Synthesis Pathways

The synthesis of 4-((2-Methylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide typically involves:

-

Formation of the Sulfonamide Group: Reacting a piperidine derivative (e.g., 2-methylpiperidine) with a sulfonating agent to introduce the sulfonyl functionality.

-

Amide Bond Formation: Coupling the sulfonamide intermediate with 4-amino-N-(2-phenoxyphenyl)benzamide using standard peptide coupling agents (e.g., EDC or DCC).

-

Purification: Crystallization or chromatographic methods to isolate the final product.

Biological Relevance

Although specific pharmacological data for this compound is limited, its structural motifs suggest potential roles in:

-

Enzyme Inhibition:

-

Sulfonamides are known inhibitors of carbonic anhydrase and other enzymes.

-

Benzamides often act as ligands for receptors or enzymes.

-

-

Drug Design Applications:

-

The phenoxyphenyl group may enhance lipophilicity and membrane permeability.

-

The piperidine ring can improve binding affinity to protein targets by mimicking natural ligands.

-

-

Potential Therapeutic Areas:

-

Anti-inflammatory agents (due to the sulfonamide group).

-

Neurological disorders (via piperidine derivatives often associated with neurotransmitter modulation).

-

Potential Applications

Given its structure, this compound could be explored for:

-

Pharmaceutical Development:

-

As a lead compound for drug candidates targeting neurological or inflammatory pathways.

-

-

Biological Research Tools:

-

To probe enzymatic mechanisms involving sulfonamides or amides.

-

-

Chemical Libraries:

-

Inclusion in high-throughput screening for novel bioactivities.

-

Data Table: Comparison with Related Compounds

| Compound Name | Core Structure | Reported Activity |

|---|---|---|

| N-(Phenoxyphenyl)-benzamides | Benzamide | Anti-inflammatory, anti-tumor agents |

| Piperidine-sulfonamides | Piperidine + Sulfonamide | Enzyme inhibitors |

| 4-Methoxy-Benzamides | Methoxy-Benzamide | Choline transporter inhibitors |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume